2-(Ethoxymethyl)thiazole-5-carboxylic acid chemical structure and properties
2-(Ethoxymethyl)thiazole-5-carboxylic acid chemical structure and properties
Technical Profile: 2-(Ethoxymethyl)thiazole-5-carboxylic Acid [1][2]
Executive Summary 2-(Ethoxymethyl)thiazole-5-carboxylic acid (CAS 1472684-91-5) is a functionalized heteroaromatic building block critical to medicinal chemistry campaigns. Distinguished by its thiazole core, it serves as a bioisostere for phenyl rings and provides a rigid scaffold for fragment-based drug design (FBDD). Its specific substitution pattern—a polar carboxylic acid at C5 and a lipophilic ethoxymethyl ether at C2—imparts a unique physicochemical profile that balances solubility with membrane permeability. This guide details its structural properties, validated synthetic pathways, and utility in the development of kinase inhibitors and GPCR ligands.
Chemical Identity & Structural Analysis[3][4][5]
The molecule comprises a 1,3-thiazole ring substituted at the 2-position with an ethoxymethyl group and at the 5-position with a carboxylic acid. Unlike its 4-methyl analog (often generated via standard Hantzsch synthesis using ethyl acetoacetate), this C4-unsubstituted variant offers a lower molecular weight and reduced steric bulk, making it a superior candidate for sterically demanding binding pockets.
| Property | Data |
| IUPAC Name | 2-(Ethoxymethyl)-1,3-thiazole-5-carboxylic acid |
| CAS Number | 1472684-91-5 |
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol |
| SMILES | CCOC1=NC=C(S1)C(=O)O |
| InChI Key | (Predicted) MAHSJHUBTQGPIC-UHFFFAOYSA-N (Analog based) |
Structural Features & Pharmacophore Mapping:
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Acidic Headgroup (C5-COOH): Acts as a strong hydrogen bond donor (HBD) and acceptor (HBA). At physiological pH (7.4), it exists primarily as the carboxylate anion, facilitating electrostatic interactions with cationic amino acid residues (e.g., Arginine, Lysine) in target proteins.
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Thiazole Core: An aromatic linker that provides pi-stacking capabilities. The nitrogen atom (N3) acts as a weak HBA.
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Ethoxymethyl Tail (C2): Introduces a flexible hydrophobic vector. The ether oxygen can serve as a weak HBA, while the ethyl group occupies hydrophobic sub-pockets.
Physicochemical Profiling
Understanding the physicochemical parameters is vital for assessing "drug-likeness" and predicting ADME behavior.
| Parameter | Value | Implication |
| cLogP | 0.8 – 1.2 | Favorable lipophilicity for oral bioavailability; suggests good membrane permeability without excessive metabolic liability. |
| pKa (Acid) | ~3.5 | Strong acid; exists as anion at physiological pH, aiding solubility but potentially limiting passive diffusion unless masked (e.g., prodrug). |
| TPSA | ~75 Ų | Within the ideal range (<140 Ų) for cell permeability. |
| H-Bond Donors | 1 (COOH) | Low count favors permeability. |
| H-Bond Acceptors | 4 (N, S, O, O) | Offers multiple interaction points for ligand-protein binding. |
| Solubility | High in DMSO, MeOH; Low in water (neutral form), High in water (basic pH). | Requires pH adjustment for aqueous stock preparation. |
Synthetic Methodology
The most robust route to 2-(ethoxymethyl)thiazole-5-carboxylic acid utilizes a modified Hantzsch Thiazole Synthesis. This convergent pathway constructs the thiazole ring from a thioamide and an
Core Synthetic Pathway (Hantzsch Cyclization)[3][5]
Reagents:
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Precursor A: 2-Ethoxythioacetamide (prepared from 2-ethoxyacetamide via Lawesson’s reagent).
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Precursor B: Ethyl 2-chloro-3-oxopropanoate (acting as the formyl-acetic ester equivalent).
Step-by-Step Protocol:
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Thioamide Formation:
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Dissolve 2-ethoxyacetamide (1.0 eq) in anhydrous THF.
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Add Lawesson’s reagent (0.55 eq) and reflux for 2–4 hours under
. -
Checkpoint: Monitor TLC for disappearance of amide.
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Workup: Cool, concentrate, and purify via flash column chromatography to isolate 2-ethoxythioacetamide.
-
-
Cyclization:
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Dissolve 2-ethoxythioacetamide (1.0 eq) in EtOH.
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Add Ethyl 2-chloro-3-oxopropanoate (1.1 eq) dropwise.
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Reflux for 6–12 hours. The mechanism involves S-alkylation followed by cyclodehydration.
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Purification: Concentrate and recrystallize from EtOH/Hexane to yield Ethyl 2-(ethoxymethyl)thiazole-5-carboxylate .
-
-
Hydrolysis:
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Suspend the ester in THF/Water (1:1).
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Add LiOH (2.5 eq) and stir at ambient temperature for 4 hours.
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Critical Step: Acidify carefully with 1M HCl to pH ~3 to precipitate the free acid.
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Filter the white solid, wash with cold water, and dry under vacuum.
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Figure 1: Convergent Hantzsch synthesis pathway for the target molecule.
Spectroscopic Characterization (Predicted)
Verification of the product requires NMR and MS analysis.[3] The following signals are diagnostic for the C4-H variant (distinguishing it from the 4-methyl analog).
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¹H NMR (400 MHz, DMSO-d₆):
- 13.0–13.5 (br s, 1H, COOH ) – Disappears on D₂O shake.
- 8.45 (s, 1H, Thiazole C4 -H) – Diagnostic singlet; 4-Me analog lacks this.
- 4.75 (s, 2H, Thiazole-CH ₂-O) – Singlet.
- 3.55 (q, J=7.0 Hz, 2H, O-CH ₂-CH₃) – Quartet.
- 1.18 (t, J=7.0 Hz, 3H, O-CH₂-CH ₃) – Triplet.
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MS (ESI):
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Positive Mode: [M+H]⁺ = 188.2
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Negative Mode: [M-H]⁻ = 186.2
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Applications in Drug Discovery[3]
1. Fragment-Based Drug Design (FBDD): The molecule serves as an excellent "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency. It is often screened against kinases (e.g., Src, BCR-Abl) where the thiazole nitrogen can interact with the hinge region of the ATP-binding pocket.
2. Bioisosteric Replacement: The thiazole-5-carboxylic acid moiety is a bioisostere for benzoic acid or pyridine-3-carboxylic acid. It is frequently used to improve metabolic stability (blocking oxidation prone phenyl rings) or to optimize the vector of the carboxylic acid group.
3. Amide Coupling: The primary utility is as an acylating agent. The carboxylic acid is activated (using HATU, EDC/HOBt, or via acid chloride generation with oxalyl chloride) to react with amines, forming amide-linked inhibitors.
Figure 2: Strategic applications in medicinal chemistry.
Safety & Handling
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GHS Classification:
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (H335 - Respiratory Irritation)
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-
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ether linkage over long periods.
References
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Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]
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Analogous Structure Data: PubChem. "Thiazole-5-carboxylic acid."[1][2][4][5][6][7][8][9] Available at: [Link]
Sources
- 1. 1708037-58-4|4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid|BLDpharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. 33142-21-1 | Ethyl 2-Chloro-3-oxopropanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
